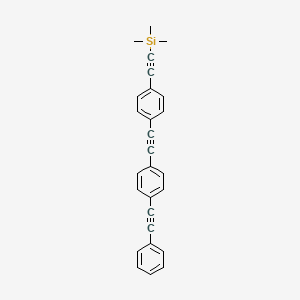

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane is a chemical compound with the molecular formula C19H18Si . It is also known by other names such as 1-(2-phenylethynyl)-4-[(trimethylsilyl)ethynyl]benzene .

Molecular Structure Analysis

The molecular structure of this compound consists of a silicon atom bonded to three methyl groups and an ethynyl group, which is further connected to a phenyl group . The average mass of the molecule is 274.432 Da .Physical And Chemical Properties Analysis

This compound has a density of 1.0±0.1 g/cm3, a boiling point of 361.1±34.0 °C at 760 mmHg, and a flash point of 170.1±18.2 °C . It has a molar refractivity of 88.6±0.4 cm3 . The compound has no hydrogen bond acceptors or donors, and it has four freely rotating bonds .Aplicaciones Científicas De Investigación

Electrochemical Applications : Trimethylsilane compounds have been studied in electrochemical silylation processes. For instance, the electrochemical reduction of chlorotrimethylsilane with phenylacetylene results in silylated ethynyl derivatives (Jouikov & Salaheev, 1996).

Nuclear Magnetic Resonance (NMR) Studies : Trimethyl(phenylethynyl)silane has been investigated using 13C Fourier transform NMR, providing insights into silicon-carbon bonding (Levy, White, & Cargioli, 1972).

Organic Synthesis : Various trimethylsilane compounds are used in organic synthesis. For example, trimethyl-phenylethynyl-silane mediates the formation of benzene derivatives in high selectivity and good yields (Zhou Li-shan, 2012).

Polymer Formation : Trimethylsilane derivatives like trimethyl(ethynyl)silane have been used in laser-induced formation of polymers in the gas phase, highlighting their potential in chemical vapor deposition processes (Pola et al., 2001).

Silicon Protective Group in Synthesis : The trimethylsilane group has been utilized as a protective group for silicon in synthesis, particularly in the formation of organosilica with varied hydrophobicity (Popp et al., 2007).

Materials for Electronic Devices : Trimethylsilane derivatives have shown promise in the synthesis of electronic materials, particularly for organic light-emitting devices and organic photovoltaic cells (Ilies et al., 2008).

Catalytic Applications : Nickel-catalyzed silylolefination processes involve trimethylsilane compounds, indicating their relevance in catalysis (Ni & Luh, 2003).

Chemical Vapor Deposition (CVD) Processes : Trimethyl(phenyl)silane has been explored for its utility in CVD processes, especially for the production of dielectric films of hydrogenated silicon carbide (Ermakova et al., 2015).

Propiedades

IUPAC Name |

trimethyl-[2-[4-[2-[4-(2-phenylethynyl)phenyl]ethynyl]phenyl]ethynyl]silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22Si/c1-28(2,3)22-21-27-19-17-26(18-20-27)16-15-25-13-11-24(12-14-25)10-9-23-7-5-4-6-8-23/h4-8,11-14,17-20H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAIKLSJORSSIP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50477182 |

Source

|

| Record name | Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Trimethyl((4-((4-(phenylethynyl)phenyl)ethynyl)phenyl)ethynyl)silane | |

CAS RN |

518342-75-1 |

Source

|

| Record name | Trimethyl[(4-{[4-(phenylethynyl)phenyl]ethynyl}phenyl)ethynyl]silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50477182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Methoxy-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1315266.png)

![Pyrazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B1315267.png)